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BW 245C

Cat. No.: B1668152
CAS No.: 72814-32-5
M. Wt: 368.5 g/mol
InChI Key: ZIDQIOZJEJFMOH-JKSUJKDBSA-N
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Description

Historical Context of Prostaglandin (B15479496) Analogues in Pharmacology and Therapeutic Development

The history of prostaglandins (B1171923) dates back to the 1930s when their smooth muscle contracting and relaxing effects were observed in human seminal fluid ogmagazine.org.auwikipedia.org. Initially isolated from the prostate gland, the term "prostaglandin" was coined, although it was later discovered that these substances are present in small amounts in nearly all human tissues ogmagazine.org.au. The 1960s and 1970s saw increased awareness of their ubiquitous presence and diverse effects entokey.com.

The therapeutic potential of prostaglandins and their analogues became evident over time. For instance, prostaglandin F2α was initially thought to elevate intraocular pressure, but later studies in the late 1970s demonstrated its ability to lower it by increasing aqueous humor outflow, leading to the development of prostaglandin analogues for glaucoma treatment wikipedia.orgkarger.com. Latanoprost, an isopropyl analogue of PGF2α, was a significant development, approved by the FDA in 1996, and revolutionized glaucoma management due to its efficacy and convenient once-daily dosing wikipedia.orgophthalmologytimes.comresearchgate.netreviewofoptometry.comjrmds.in. This historical trajectory of identifying, understanding, and developing synthetic analogues of prostaglandins for therapeutic purposes provides the backdrop for the research significance of compounds like BW 245C.

Overview of Prostanoid D2 Receptors (DP1 and DP2) in Mammalian Physiology and Pathophysiology

Prostaglandin D2 (PGD2) is a major prostaglandin produced by mast cells and found in significant amounts in the brain wikipedia.orglipidmaps.org. PGD2 exerts its biological effects primarily through two G protein-coupled receptors: the D prostanoid receptor 1 (DP1) and the D prostanoid receptor 2 (DP2), also known as CRTH2 (Chemoattractant Receptor-homologous molecule expressed on T-Helper type 2 cells) wikipedia.orgwikipedia.orgplos.orgbioscientifica.com. These receptors mediate different and often opposing effects in various cell types, particularly within the immune system plos.org.

The DP1 receptor is coupled to Gαs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels plos.orgbioscientifica.com. This signaling pathway is associated with bronchodilation, vasodilation, and inhibition of platelet aggregation apexbt.comkjim.org.

In contrast, the DP2 receptor (CRTH2) is coupled to Gαi proteins, which typically inhibit cAMP production and induce intracellular calcium mobilization bioscientifica.com. DP2 activation is strongly implicated in allergic and inflammatory responses, mediating the chemotaxis and activation of immune cells such as eosinophils, basophils, and T helper type 2 (Th2) cells wikipedia.orgwikipedia.orgplos.orgfrontiersin.orgkjim.org.

The differential expression and signaling of DP1 and DP2 receptors contribute to the complex roles of PGD2 in various physiological processes, including sleep regulation, smooth muscle tone, and immune responses lipidmaps.orgkjim.org. Their involvement in pathophysiological conditions like asthma, allergic rhinitis, and stroke highlights their importance as potential therapeutic targets medchemexpress.comwikipedia.orgwikipedia.orgkjim.orgnih.gov.

Academic and Research Significance of this compound as a Pharmacological Probe

This compound holds significant academic and research value as a pharmacological probe due to its selective agonist activity at the DP1 receptor medchemexpress.comapexbt.comguidetopharmacology.org. Its stable nature, compared to endogenous PGD2, allows for more controlled and reproducible experimental conditions when studying DP1-mediated effects ontosight.aiapexbt.com.

Researchers utilize this compound to selectively activate DP1 receptors in various in vitro and in vivo models to delineate the specific roles of this receptor subtype in complex biological systems. By observing the effects of this compound administration, scientists can differentiate DP1-mediated responses from those mediated by the DP2 receptor or other prostanoid receptors kjim.orgnih.govarvojournals.org.

For example, studies have used this compound to investigate the role of DP1 in inhibiting platelet aggregation, modulating vascular tone, and influencing immune cell function apexbt.comkjim.orgresearchgate.netnih.gov. Its use has helped to clarify that certain effects previously attributed broadly to PGD2 are specifically mediated through the DP1 receptor kjim.orgarvojournals.org. The compound's selectivity allows for a more precise understanding of the downstream signaling pathways activated by DP1 and the resulting cellular and physiological outcomes.

Current State of Research on this compound: A Comprehensive Perspective

Current research involving this compound continues to explore the multifaceted roles of the DP1 receptor in various physiological and pathological contexts. Studies are utilizing this compound to further investigate its potential therapeutic implications, building upon its known effects on platelet aggregation, vasodilation, and inflammation medchemexpress.comapexbt.comnih.govnih.gov.

Research findings indicate that this compound can influence cerebral blood flow and may have beneficial effects following stroke, suggesting a protective role for DP1 receptor activation in this context medchemexpress.comnih.gov. Studies have also examined its effects on endothelial barrier function, although the extent to which these effects are solely mediated by DP1 is an area of ongoing investigation, with some research suggesting involvement of other receptors like EP4 medchemexpress.comresearchgate.net.

Furthermore, this compound is still employed in studies aimed at understanding the distinct functions of DP1 and DP2 receptors in immune responses, particularly in the context of allergic diseases kjim.orgkjim.org. While DP2 is largely associated with pro-inflammatory effects in allergy, DP1 activation by compounds like this compound has been shown to have some inhibitory effects on certain immune cell functions, highlighting a complex interplay between the two receptor subtypes kjim.orgkjim.org.

The ongoing research with this compound, often in comparison with DP2-selective agonists or in studies using genetically modified animals lacking DP1 receptors, continues to refine our understanding of the specific contributions of DP1 signaling to health and disease.

Here is a summary of some research findings involving this compound:

Study FocusModel/SystemKey Finding(s)Citation
Platelet Aggregation InhibitionHuman and rat plateletsInhibited ADP-induced platelet aggregation with IC50 values of 8.7 nM (human) and 9.9 nM (rat). apexbt.com apexbt.com
DP1 Receptor ActivationHEK293 cells expressing human DP receptorSignificantly increased cAMP production with an EC50 of 0.7 nM. apexbt.com apexbt.com
Cerebral Blood Flow and StrokeWT and DP1-/- miceIncreased basal cerebral blood flow in WT but not DP1-/- mice; improved functional outcome and reduced infarction volume after stroke in WT mice. medchemexpress.comnih.gov medchemexpress.comnih.gov
Endothelial Barrier FunctionHuman pulmonary and dermal microvascular cellsPotently strengthened barrier function, though DP1 mediation was found to be negligible compared to EP4 receptor. researchgate.net researchgate.net
Histamine (B1213489) Release from Mast CellsRat peritoneal mast cellsPotently inhibited anti-IgE-induced histamine release. kjim.org kjim.org
Ocular HypotensionOcular tissuesProduced dose-dependent decrease in intraocular pressure, equipotent to PGD2, but without causing conjunctival inflammation. arvojournals.org arvojournals.org

This table provides a snapshot of the diverse research areas where this compound has been utilized as a tool to investigate DP1 receptor function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H32N2O5 B1668152 BW 245C CAS No. 72814-32-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[(4S)-3-[(3R)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxoimidazolidin-4-yl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O5/c22-16(14-8-4-3-5-9-14)12-13-21-15(18(25)20-19(21)26)10-6-1-2-7-11-17(23)24/h14-16,22H,1-13H2,(H,23,24)(H,20,25,26)/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDQIOZJEJFMOH-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H](CCN2[C@H](C(=O)NC2=O)CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00223176
Record name (R-(R*,S*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid
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Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72814-32-5, 72880-75-2
Record name rel-(4R)-3-[(3S)-3-Cyclohexyl-3-hydroxypropyl]-2,5-dioxo-4-imidazolidineheptanoic acid
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Record name 4-Imidazolidineheptanoic acid, 3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxo-, [R-(R*,S*)]-
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name BW245C
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Record name (R-(R*,S*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid
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Record name (R-(R*,S*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid
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Record name [R-(R*,S*)]-3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid
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Record name BW-245C
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Pharmacological Profile and Receptor Interactions of Bw 245c

Selective Agonism of the Prostanoid DP1 Receptor

BW 245C is considered a useful selective DP1 agonist guidetoimmunopharmacology.orgguidetopharmacology.org. Its selectivity for the DP1 receptor has been demonstrated through various binding and functional studies.

Radioligand Binding Characterization and Receptor Affinity

Radioligand binding studies have been instrumental in characterizing the affinity of this compound for the DP1 receptor. This compound inhibits the binding of [³H]-PGD₂ to isolated human platelet membranes with a reported Ki value of 0.9 nM apexbt.comcaymanchem.comcaymanchem.com. For the mouse DP1 receptor, this compound has a reported binding affinity (Ki) of 250 nM nih.gov. The IUPHAR Guide to PHARMACOLOGY lists a pKi range of 8.4 – 9.4 for human DP1, indicating high affinity guidetoimmunopharmacology.org.

Functional Selectivity Analysis Across Prostanoid Receptor Subtypes (e.g., DP1 vs. IP, EP2, EP3, EP4, FP, TP)

This compound exhibits selectivity for the DP1 receptor compared to other prostanoid receptor subtypes. Its affinity towards human DP1 is approximately 330 times higher than towards human EP4 and 547 times higher than towards human EP2 nih.gov. For mouse receptors, the affinity of this compound toward DP1 is more than seven times its affinity toward FP and over 40 times its affinity toward other mouse prostanoid receptors nih.gov. While primarily selective for DP1, some studies have suggested potential interactions with other receptors depending on the species and experimental context. For instance, in canine colonic epithelium, the stimulant effects of this compound were suggested to involve the EP receptor nih.gov. Conversely, studies in human pulmonary endothelial cells indicated that while PGD₂ and this compound potently strengthened barrier function, these effects were only negligibly mediated via DP1 activation, with the EP4 receptor appearing more important researchgate.net.

This compound is considered one of the few agonists truly selective for one type of prostanoid receptor over others, alongside fluprostenol (B1673476) for FP receptors and cicaprost (B119636) for IP receptors sigmaaldrich.com.

Competitive Binding Studies with Endogenous Ligands (e.g., Prostaglandin (B15479496) D2)

Competitive binding studies demonstrate that this compound can compete with endogenous ligands like Prostaglandin D₂ for binding to the DP1 receptor. This compound inhibits [³H]-PGD₂ binding to isolated human platelet membranes apexbt.comcaymanchem.comcaymanchem.com. PGD₂ itself binds to and activates DP1 at concentrations in the 0.5 to 1 nanomolar range wikipedia.org.

Potency and Efficacy in Receptor Activation Assays

This compound is a potent agonist at the DP1 receptor, leading to receptor activation and downstream signaling. In HEK293 cells stably expressing the human DP receptor, this compound significantly increases cAMP production, a key signaling pathway for DP1 receptors, with an EC₅₀ value of 0.7 nM apexbt.com. DP1 receptors, along with IP, EP2, and EP4 receptors, are classified as relaxant prostanoid receptors that couple to Gs proteins, leading to increased intracellular cAMP levels wikipedia.org. This compound was found to be a full agonist and more potent than PGD₂ in inhibiting nerve stimulation-induced contractions in guinea pig urinary bladder strips, with a pIC₅₀ of 8.11 ± 0.07 compared to PGD₂'s pIC₅₀ of 7.55 ± 0.15 nih.gov. Cryo-EM structures have revealed this compound bound to the active state of human DP1 in complex with the stimulatory G protein Gs, providing insights into its mechanism of receptor activation pnas.org.

Table 1: Binding Affinity and Functional Potency of this compound at DP1 Receptor

Assay TypeSpecies/SystemParameterValueReference
Radioligand Binding InhibitionHuman platelet membranesKi0.9 nM apexbt.comcaymanchem.comcaymanchem.com
Radioligand Binding AffinityMouse DP1 receptorKi250 nM nih.gov
Receptor Activation (cAMP)HEK293 cells expressing human hDPEC₅₀0.7 nM apexbt.com
Functional Inhibition (Contraction)Guinea pig urinary bladder stripspIC₅₀8.11 ± 0.07 nih.gov

Modulatory Effects of DP1 Receptor Antagonists on this compound Activity

The activity of this compound at the DP1 receptor can be modulated by DP1-selective antagonists. BW A868C is a selective DP1 antagonist guidetoimmunopharmacology.orgguidetopharmacology.org. Studies have shown that BW A868C can block the effects of this compound mediated through the DP1 receptor. For example, BW A868C blocked the inhibitory effects of this compound on histamine (B1213489) release from rat peritoneal mast cells to similar extents as it blocked PGD₂ nih.gov. In guinea pig urinary bladder, the inhibitory action of PGD₂ (mimicked by this compound) on contractions was blocked by the DP1 receptor antagonist BW-A868C nih.gov. Furthermore, BW A868C fully inhibited cAMP formation stimulated by this compound in human platelets uni-freiburg.de.

Table 2: Effect of DP1 Antagonist BW A868C on this compound Activity

This compound EffectAntagonistOutcomeSystemReference
Inhibition of histamine releaseBW A868CBlocked this compound effectRat peritoneal mast cells nih.gov
Inhibition of nerve-stimulated contractionsBW A868CBlocked this compound effectGuinea pig urinary bladder nih.gov
Stimulation of cAMP formationBW A868CFully inhibited this compound-stimulated cAMPHuman platelets uni-freiburg.de

Cellular and Molecular Mechanisms of Bw 245c Action

G-Protein Coupling and Intracellular Signal Transduction Pathways

The initial step in BW 245C's mechanism of action is its binding to the DP1 receptor. The DP1 receptor is canonically coupled to the stimulatory G-protein, Gs. wikipedia.orgnih.gov This interaction has been visualized through high-resolution cryo-electron microscopy, revealing the structural basis for the complex formed between the DP1 receptor, an agonist like this compound, and the Gs protein. nih.gov Upon agonist binding, the receptor undergoes a conformational change, which in turn activates the Gs protein. This activation involves the exchange of Guanosine Diphosphate (B83284) (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit of the G-protein (Gαs), causing its dissociation from the beta-gamma (Gβγ) complex. nih.gov

The dissociated and activated Gαs subunit directly interacts with and stimulates the enzyme adenylyl cyclase. nih.gov Adenylyl cyclase is a transmembrane enzyme that catalyzes the conversion of Adenosine (B11128) Triphosphate (ATP) into the second messenger cyclic Adenosine Monophosphate (cAMP). mdpi.com Consequently, the binding of this compound to the DP1 receptor leads to a significant increase in the intracellular concentration of cAMP. wikipedia.org

Studies in various cell types have confirmed this pathway. For instance, in embryonic bovine tracheal (EBTr) cells, this compound was shown to be a potent stimulator of adenylyl cyclase activity, even more so than the endogenous ligand Prostaglandin (B15479496) D2 (PGD2). nih.gov This demonstrates the robust coupling of the this compound-activated DP1 receptor to this particular signaling cascade.

The elevation of intracellular cAMP levels serves as a direct signal for the activation of Protein Kinase A (PKA), a key effector enzyme in this pathway. nih.gov In its inactive state, PKA exists as a tetramer composed of two regulatory subunits and two catalytic subunits. The binding of cAMP molecules to the regulatory subunits induces a conformational change, leading to the release of the active catalytic subunits. These freed catalytic subunits are then able to phosphorylate a multitude of downstream protein substrates on serine and threonine residues, thereby altering their activity and executing the cellular response to the initial this compound signal.

While the Gs-cAMP-PKA pathway is the principal signaling axis for the DP1 receptor, GPCR signaling is often characterized by complex crosstalk with other intracellular pathways. Signaling networks such as the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK), and the Phospholipase C (PLC) pathway are central to many cellular processes. However, direct evidence detailing a significant interplay between this compound-mediated DP1 receptor activation and the PI3K, MAPK, or PLC signaling cascades is not extensively documented in current research. The cellular effects of this compound are predominantly attributed to the canonical Gs-cAMP-PKA pathway.

Regulation of Fundamental Cellular Processes

The signaling cascade initiated by this compound has significant consequences for fundamental cellular processes, including proliferation, differentiation, and survival. The specific outcomes can be highly dependent on the cell type and its physiological context.

The effect of this compound on cell proliferation is notably cell-type specific. In studies involving fibroblasts, this compound has been shown to inhibit both basal and Transforming Growth Factor-beta (TGF-β)-induced proliferation. This anti-proliferative effect on fibroblasts suggests a potential role in modulating fibroproliferative conditions. The same research indicated that this compound did not influence the differentiation of these fibroblasts into myofibroblasts. Conversely, in an experimental model using HEK293 cells engineered to overexpress the DP1 receptor, activation of the receptor by its agonist was found to stimulate proliferation. nih.gov

Cell TypeEffect of this compound on ProliferationEffect of this compound on DifferentiationReference
Mouse and Human Lung FibroblastsInhibitionNo effect on differentiation to myofibroblasts
HEK293 cells (overexpressing DP1)StimulationNot Reported nih.gov

This compound, through its activation of the DP1 receptor, exerts significant pro-survival and anti-apoptotic effects in specific cell populations. In human eosinophils, this compound has been demonstrated to prolong cell survival by inhibiting the intrinsic pathway of apoptosis. nih.gov This protective mechanism involves preventing the depolarization of mitochondrial membranes and inhibiting the activation of key executioner enzymes, caspase-3 and caspase-7. nih.gov The pro-survival signaling is also linked to the enhanced expression of the anti-apoptotic gene BCL-XL. nih.gov

Furthermore, in the context of neuronal cells, DP1 receptor activation has shown cytoprotective effects. The selective DP1 agonist this compound was found to attenuate glutamate-induced cell death, suggesting a role in protecting neurons from excitotoxic injury. nih.gov

Cell TypeEffect of this compoundUnderlying MechanismReference
Human EosinophilsInhibits apoptosis, prolongs survivalPrevents mitochondrial membrane depolarization; Inhibits caspase-3/7 activation; Enhances BCL-XL expression nih.gov
Neuronal CellsProtects against excitotoxic cell deathAttenuates glutamate-induced cell death nih.gov

Influence on Cellular Permeability and Barrier Function (e.g., Transendothelial Electrical Resistance)

This compound, a selective agonist for the prostaglandin D2 (PGD2) DP1 receptor, has been shown to influence cellular barrier functions, particularly in endothelial cells. Research indicates that this compound can enhance the integrity of the endothelial barrier, a critical component in regulating the passage of fluids and solutes from the bloodstream into tissues.

A key study demonstrated that both PGD2 and this compound potently strengthen the barrier function of human pulmonary and dermal microvascular endothelial cells. researchgate.net This effect includes protection against barrier disruption induced by inflammatory agents like thrombin. researchgate.net Interestingly, while this compound is a known DP1 agonist, the study found that these barrier-enhancing effects were not primarily mediated by the DP1 receptor. Instead, the research pointed towards the E-type prostanoid 4 (EP4) receptor as the key mediator of the barrier-strengthening actions of both PGD2 and this compound. researchgate.net

Table 1: Summary of this compound Effects on Cellular Barrier Function
Cell/Tissue TypeObserved EffectKey FindingPrimary Receptor Implicated
Human Pulmonary & Dermal Microvascular Endothelial CellsStrengthened barrier function; protected against thrombin-induced disruption.Enhances endothelial integrity.EP4 Receptor researchgate.net
Canine Colonic EpitheliumDose-dependent increases in short-circuit current (Isc).Modulates ion transport.EP Receptor nih.gov

Effects on Extracellular Matrix Remodeling (e.g., Collagen Secretion)

The extracellular matrix (ECM) is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. Its remodeling is a critical process in tissue repair and disease. Research has specifically implicated this compound in modulating the ECM, particularly through its effects on collagen, a primary structural protein.

Studies have shown that this compound can inhibit the secretion of collagen from fibroblasts, the cells primarily responsible for producing the ECM. In human lung fibroblasts, pretreatment with this compound was found to significantly suppress type I collagen secretion that was induced by transforming growth factor-β (TGF-β), a potent stimulator of fibrosis. This inhibitory effect was linked to the activation of the prostanoid DP-receptor, which led to an increase in the intracellular levels of cyclic AMP (cAMP).

Table 2: Research Findings on this compound and Collagen Regulation
Model SystemStimulusEffect of this compoundReference
Human Lung FibroblastsTGF-βSuppressed Type I Collagen Secretion researchgate.net
Mouse Model of Lung FibrosisBleomycinSignificantly decreased collagen accumulation nih.gov
Cultured Mouse Lung FibroblastsBasal / TGF-βNo direct effect on collagen synthesis at micromolar concentrations nih.gov

Investigations into Antioxidant or Cytoprotective Properties

Based on available scientific literature, there is a notable lack of direct research into the antioxidant or specific cytoprotective properties of this compound. While the compound's effects on cellular processes such as barrier function and ECM remodeling may contribute indirectly to tissue protection in certain pathological contexts like fibrosis, dedicated studies investigating its capacity to neutralize reactive oxygen species or protect cells from various forms of injury have not been prominently reported. Therefore, the potential for this compound to act as a direct antioxidant or a broad cytoprotective agent remains an uninvestigated area of its pharmacological profile.

Investigational Therapeutic Potential and Preclinical Findings of Bw 245c

Hematological and Cardiovascular System Research

BW 245C has been investigated for its effects on the hematological and cardiovascular systems, primarily due to its activity at the DP1 receptor, which is known to be involved in modulating platelet aggregation and vascular tone researchgate.netmdpi.com.

Inhibition of Platelet Aggregation and its Mechanisms

This compound has demonstrated potent anti-aggregatory activity on human platelets researchgate.net. Studies have shown a marked species variation in its effectiveness, with this compound being significantly more potent in inhibiting platelet aggregation in humans compared to rats caymanchem.comresearchgate.net. In human plasma in vitro, this compound was found to be more active than PGD2 in inhibiting platelet aggregation researchgate.net.

Radioligand binding studies indicate that this compound exhibits high affinity and selectivity for PGD2 platelet receptors (DP1 receptors), with no detectable binding to PGI2 or PGE2 receptors caymanchem.comresearchgate.net. The mechanism behind its anti-aggregatory effect is attributed to its action as a DP1 receptor agonist, leading to an increase in intracellular cyclic AMP (cAMP) levels in platelets medchemexpress.comresearchgate.net. Increased cAMP levels are known to inhibit platelet activation and aggregation.

CompoundIC50 for Inhibition of Human Platelet AggregationIC50 for Inhibition of Rat Platelet Aggregation
This compound2.5 nM (ADP-induced) caymanchem.com250 nM (ADP-induced) caymanchem.com
PGD2Less potent than this compound researchgate.net
Prostacyclin (PGI2)More active than this compound researchgate.netSimilar potency to PGE1 researchgate.net
PGE1Similar potency to PGI2 researchgate.net

Regulation of Systemic and Regional Hemodynamics

Research in anesthetized rats has shown that this compound dose-dependently reduces mean arterial pressure (MAP) researchgate.netnih.gov. This hypotensive effect appears to be mediated primarily through vasodilation researchgate.netnih.gov. Studies using the radionuclide-labelled microsphere method revealed that this compound increased blood flow and decreased regional vascular resistance (RVR) in forelimb skeletal muscle and skin researchgate.netnih.gov. Conversely, blood flow and RVR in vital organs such as the brain, heart, lung, liver, stomach, and kidney were not significantly affected by this compound in these studies researchgate.netnih.gov. These findings suggest that the hypotension induced by DP receptor activation in rats is mainly due to vasodilation in skeletal muscle arterioles, without significantly altering blood flow to vital organs researchgate.netnih.gov.

In spontaneously hypertensive rats, an intravenous bolus injection of this compound lowered both systolic and diastolic blood pressure researchgate.net.

Effects on Cardiac Function and Vascular Resistance

While some studies in rats showed no significant effect of this compound on heart rate nih.gov, research in healthy human volunteers indicated that intravenous administration of this compound produced a progressive increase in heart rate and pulse pressure nih.govnih.gov. This suggests potential species-specific differences in the cardiac effects of this compound.

Regarding vascular resistance, as mentioned, this compound decreased regional vascular resistance in skeletal muscle and skin in anesthetized rats researchgate.netnih.gov. BW245C has also been shown to increase transendothelial electrical resistance and decrease permeability in human umbilical vein endothelial cells, suggesting a potential to strengthen endothelial barrier function medchemexpress.com. This DP1-mediated effect may contribute to anti-inflammatory roles by reducing vascular leakage medchemexpress.comaai.org.

In rat liver mesangial fibroblasts, this compound was found to inhibit bradykinin-induced calcium elevation and contraction through the activation of the cAMP-PKA signaling pathway, suggesting a relaxant effect on these cells researchgate.net.

Inflammatory and Immunological Process Modulation

This compound has been investigated for its ability to modulate inflammatory and immunological processes, primarily through its action on DP1 receptors, which are present on various immune cells mdpi.comkjim.org.

Anti-inflammatory Effects in Acute and Chronic Inflammation Models

Several studies suggest that activation of DP1 receptors by agonists like this compound can exert anti-inflammatory effects. In a rat model of acute colitis induced by trinitrobenzene sulfonic acid (TNBS), administration of this compound significantly diminished colonic myeloperoxidase (MPO) activity, an indicator of granulocyte infiltration physiology.orgphysiology.org. Histological examination in these studies showed that this compound treatment preserved the epithelium and reduced submucosal edema, similar to the effects observed with PGD2 administration physiology.org. This suggests that the anti-inflammatory activity of PGD2 in this model is likely mediated via the DP receptor physiology.orgphysiology.org.

In a mouse model of croton oil-induced dermatitis, administration of this compound strongly inhibited vascular leakage during the early phase of inflammation aai.org. This effect is attributed to DP-mediated signaling contributing to the immunosuppressive reaction of PGD2 in early-phase inflammation, potentially by enhancing endothelial barrier formation aai.org.

This compound has also been shown to suppress TGF-β-induced collagen secretion in Th2 cells and increase intracellular cAMP in lung fibroblasts, suggesting potential roles in modulating fibrotic processes that can be associated with chronic inflammation medchemexpress.com.

Suppression of Histamine (B1213489) Release from Mast Cells

This compound has been shown to be a potent inhibitor of histamine release from activated mast cells kjim.orgkjim.orgnih.govnih.govcolab.ws. Studies using rat peritoneal mast cells demonstrated that this compound, along with PGD2 and another DP receptor agonist ZK 118182, significantly inhibited anti-IgE induced histamine release nih.govnih.gov.

CompoundIC30 for Inhibition of Histamine Release from Rat Peritoneal Mast Cells (µM)Maximum Inhibition at 10^-5 M (%)
PGD20.26 nih.govnih.gov56.5 ± 3.7 nih.gov
This compound0.06 nih.govnih.gov65.9 ± 4.8 nih.gov
ZK 1181820.02 nih.govnih.gov60.6 ± 3.7 nih.gov

This compound and ZK 118182 were significantly more potent than PGD2 in inhibiting histamine release nih.gov. The maximum inhibition attainable with this compound at a concentration of 10^-5 M was approximately 60-65% nih.govnih.gov. This inhibitory effect is mediated through the activation of an inhibitory DP receptor, which is considered the predominant prostanoid receptor in rat peritoneal mast cells nih.govnih.gov. This action suggests a potential therapeutic role for this compound in allergic diseases where mast cell activation and histamine release play a significant role kjim.orgkjim.org.

Selective Modulation of Eosinophil Functions (e.g., Chemokinesis, Degranulation)

Studies have investigated the effects of PGD2 and its agonists, including this compound, on eosinophil function. Research indicates that the effects of PGD2 on eosinophils are mediated through both DP and CRTH2 receptors, which can interact to regulate cellular responses. nih.gov While CRTH2 activation is linked to eosinophil chemotaxis, changes in shape, enhanced responsiveness to chemoattractants, and degranulation, DP activation appears to be linked to eosinophil apoptosis. nih.gov Specifically, one study found that a CRTH2 agonist stimulated chemokinesis and degranulation of eosinophils, whereas this compound, a DP-selective agonist, did not. nih.gov this compound has been shown to delay eosinophil apoptosis, unlike the CRTH2 agonist DK-PGD2. nih.gov

Influence on Dendritic Cell Activation and Migration

This compound has been shown to influence dendritic cell (DC) function. PGD2 suppresses the activation of DCs and prevents their migration into the T cell areas of draining lymph nodes, and this effect is mediated by the DP receptor. nih.govkjim.org This suppressive effect on DC activation and migration is mimicked by the DP-selective agonist this compound. nih.govkjim.org This mechanism mediated by DP receptor activation may contribute to the inhibition of T helper 2 (Th2) cell differentiation. nih.govkjim.org Furthermore, administration of a selective DP agonist has been shown to suppress features of asthma by targeting the functions of lung DCs. nih.govkjim.org

Reduction of Leukocyte Infiltration (e.g., Granulocytes) in Inflamed Tissues

This compound has demonstrated the ability to reduce leukocyte infiltration in models of inflammation. In a rat model of experimental colitis induced by trinitrobenzene sulfonic acid (TNBS), administration of PGD2 or a DP receptor agonist (this compound) significantly reduced colonic granulocyte infiltration, as measured by myeloperoxidase activity. physiology.orgresearchgate.net The anti-inflammatory activity of PGD2 in this model appeared to be mediated via the DP receptor, as this compound significantly diminished colonic myeloperoxidase activity. physiology.orgresearchgate.net In a mouse model of bleomycin-induced lung fibrosis, repeated administration of this compound significantly decreased inflammatory cell recruitment in the lung. researchgate.netnih.gov

Fibrotic Disorders and Tissue Remodeling

This compound has been investigated for its potential effects in fibrotic disorders, particularly in the context of pulmonary and hepatic fibrosis models. Fibrosis is characterized by the excessive accumulation of extracellular matrix, primarily produced by activated fibroblasts and myofibroblasts. nih.govspringermedizin.de

Attenuation of Fibroblast Proliferation in Pulmonary Fibrosis Models

Preclinical studies have shown that this compound can attenuate fibroblast proliferation. In cultured mouse lung primary fibroblasts and human fetal lung fibroblasts, micromolar concentrations of this compound inhibited both basal and transforming growth factor-beta (TGF-β)-induced fibroblast proliferation in vitro. researchgate.netnih.gov This suggests a direct effect of this compound on the proliferative capacity of fibroblasts, which are key effector cells in the development of pulmonary fibrosis. researchgate.netnih.gov

Effects on Myofibroblast Contractility in Hepatic Models

Compound Information

Compound NamePubChem CID
This compound119304

Data Table Example (Based on available search results)

While detailed quantitative data tables were not consistently available across all specified points in the search results, the following table illustrates the type of data that could be presented based on the findings regarding fibroblast proliferation:

Effect of this compound on Fibroblast Proliferation (In Vitro)

TreatmentEffect on Basal Fibroblast ProliferationEffect on TGF-β-Induced Fibroblast ProliferationReference
ControlBaselineIncreased researchgate.netnih.gov
This compound (micromolar)InhibitedInhibited researchgate.netnih.gov

Neurological and Cerebrovascular Research

Prostaglandin (B15479496) D2 is the most abundant prostaglandin in the brain and is involved in central nervous system functions such as sleep induction, body temperature modulation, and neuromodulation nih.gov. The DP1 receptor, activated by PGD2 and agonists like this compound, has been implicated in acute neurological conditions nih.gov.

Neuroprotective Effects in Ischemic Brain Injury Models (e.g., Stroke)

Preclinical studies have explored the neuroprotective potential of this compound in models of ischemic stroke. Activation of the DP1 receptor by this compound has shown protective effects against brain injury induced by cerebral ischemia researchgate.net.

In one study using a mouse model of transient cerebral ischemia (middle cerebral artery occlusion), intracerebroventricular pretreatment with this compound significantly attenuated brain infarction size researchgate.netnih.gov. The lowest tested dose of this compound was able to reduce the infarct size by 21.0 ± 5.7% nih.gov. This neuroprotective effect was not observed in mice lacking the DP1 receptor, suggesting that the effects are mediated through DP1 activation medchemexpress.com.

Data on the effect of this compound on NMDA-induced lesion size in wild-type mice is presented in the table below nih.gov:

This compound Dose (nmol)Attenuation of NMDA-induced Lesion Size (%)
1019.5 ± 5.0
2539.6 ± 7.7
5028.9 ± 7.0

Enhancement of Cerebral Blood Flow Dynamics

Studies have indicated that this compound can influence cerebral blood flow (CBF). In a transient cerebral ischemia model in mice, this compound was able to improve cerebral blood flow during and after the stroke event nih.govmedchemexpress.com.

Intravenous administration of this compound in wild-type mice resulted in a significant increase in CBF in a dose-dependent manner medchemexpress.com. This effect was absent in DP1-deficient mice, further supporting the role of the DP1 receptor in mediating this response medchemexpress.com.

Data on the effect of this compound on CBF in wild-type mice is presented in the table below medchemexpress.com:

This compound Dose (mg/kg)Effect on CBF
0.02Significant increase
0.2Significant increase
2.0Significant increase

However, it is worth noting that studies in anesthetized rats showed that while this compound dose-dependently reduced mean arterial pressure and increased blood flow in skeletal muscle and skin, blood flow and regional vascular resistance for the brain were not significantly affected researchgate.netnih.gov. These results suggest potential species-specific differences or variations depending on the experimental model used.

Mitigation of Excitotoxicity

Excitotoxicity, a process involving excessive stimulation of neurons by excitatory neurotransmitters like glutamate (B1630785), contributes to neuronal damage in conditions like stroke nih.gov. Activation of DP1 receptors by agonists such as this compound has demonstrated protective effects against excitotoxicity researchgate.netnih.gov.

Intracerebroventricular pretreatment with this compound mitigated excitotoxicity-induced brain injury in mice researchgate.net. Studies involving intrastriatal injection of N-methyl-d-aspartic acid (NMDA), an agonist of glutamate receptors, showed that this compound significantly attenuated the resulting lesion size in wild-type mice in a dose-dependent manner nih.govnih.gov.

Potential Role in Sleep Regulation and Central Nervous System Modulation

Prostaglandin D2 is recognized for its role in sleep induction and modulation of other central nervous system processes, including nociception and regulation of body temperature nih.govnih.govresearchgate.net. As a DP1 receptor agonist, this compound interacts with this pathway.

Research suggests that DP1 receptor activation is involved in central nervous system processes researchgate.net. PGD2 and its receptors are widely distributed in the central nervous system researchgate.net. Studies have implicated PGD2 and the DP1 receptor in sleep regulation and other neurological functions ontosight.ainih.govresearchgate.net.

Ocular Pharmacology

This compound has also been investigated for its effects on the eye, particularly concerning intraocular pressure.

Ocular Hypotensive Effects and Intraocular Pressure Regulation

Prostaglandin D2 and selective DP1 receptor agonists like this compound have been shown to influence intraocular pressure (IOP) nih.govnih.govarvojournals.org. Studies in animals and humans have explored the ocular hypotensive effects of these compounds.

In rabbits, PGD2 and this compound have been shown to lower intraocular pressure nih.gov. This compound was found to be equipotent to PGD2 in lowering IOP in rabbits, but unlike PGD2, it did not cause inflammatory effects on the conjunctiva, such as increased microvascular permeability, eosinophil infiltration, or goblet cell depletion nih.govarvojournals.org. This suggests that selective DP1 agonists may offer a way to reduce IOP without causing these specific ocular surface pathologies nih.gov.

Studies in normotensive human volunteers also investigated the effects of topically applied PGD2 and this compound on IOP nih.gov. Doses of 5 and 10 micrograms of PGD2 induced a mean reduction in IOP of 0.8 and 1 mmHg, respectively nih.gov. A higher dose of PGD2 (50 micrograms) caused initial hypertension followed by a mean IOP reduction of 1.1 mmHg nih.gov. Application of 2.5 micrograms of this compound induced an IOP change similar to that observed with 50 micrograms of PGD2 nih.gov.

Data on the effect of topically applied PGD2 and this compound on mean IOP change in human volunteers is presented in the table below nih.gov:

CompoundDose (µg)Mean IOP Change (mmHg)
PGD25-0.8
PGD210-1.0
PGD250+4.0 (initial), then -1.1
This compound2.5Similar to 50 µg PGD2

It is important to note that while PGD2 and this compound were effective in reducing human IOP, extraocular side effects were observed in the human study, including conjunctival hyperemia, itching, and foreign-body and mild burning sensations nih.gov.

Differentiation from Pro-inflammatory Ocular Actions of Prostaglandin D2

Prostaglandin D2 (PGD2) is known to exert various actions in the eye, including both ocular hypotension and inflammatory effects on the conjunctiva. These inflammatory effects can include increased conjunctival microvascular permeability, eosinophil infiltration, and goblet cell depletion. Studies comparing the effects of PGD2 and this compound in ocular tissues have demonstrated a key differentiation: while both compounds can induce ocular hypotension, this compound, as a selective DP1 receptor agonist, does not appear to cause the same pathological inflammatory effects in the conjunctiva that are associated with PGD2. This suggests that the ocular hypotensive effect of PGD2 may be mediated primarily through the DP1 receptor, while its pro-inflammatory ocular actions might be mediated through other mechanisms or receptors, potentially the DP2 (CRTH2) receptor, which is also activated by PGD2. In human studies, this compound was reported to lower intraocular pressure (IOP) but also produced intense acute conjunctival hyperemia, itching, and foreign-body sensations, although miosis and signs of intraocular inflammation were not observed.

Oncology and Angiogenesis Research

Research into the role of PGD2 and its receptors in cancer has indicated a complex involvement, with studies suggesting that DP receptor activation may play a role in suppressing tumor progression. This compound has been used as a tool to investigate the effects of DP1 receptor activation in tumor models.

Studies using a synthetic DP agonist like this compound have shown that it can markedly suppress tumor growth and tumor hyperpermeability in wild-type mice. This effect was not observed in mice deficient in the DP receptor, indicating that the suppressive effects are mediated through DP receptor activation. These findings suggest a potential role for DP1 agonism in inhibiting tumor progression by affecting the tumor vasculature.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Preclinical studies using this compound have provided evidence for its ability to inhibit angiogenesis. In corneal angiogenesis assays, administration of this compound strongly inhibited angiogenic properties in wild-type mice. This suggests that activation of the DP1 receptor can counteract the processes that drive the formation of new blood vessels in the context of tumor development.

Tumor vasculature is often characterized by increased permeability, which contributes to tumor growth and metastasis. This compound has been shown to enhance endothelial barrier function. In vitro assays using endothelial cells have demonstrated that this compound can improve endothelial barrier integrity. This effect appears to be mediated, at least in part, through an increase in intracellular cAMP production. While initial studies suggested a primary role

Developmental Biology Applications

Studies have investigated the impact of this compound on developmental processes, particularly sex differentiation and gonadal development in model organisms like zebrafish.

Influence on Sex Differentiation and Gonadal Development (e.g., in Zebrafish)

Research in zebrafish (Danio rerio) has indicated that prostaglandins (B1171923) play a role in regulating gonadal differentiation. nih.govoup.com Zebrafish gonadal development begins with a juvenile ovary stage, and depending on various signaling cues, these juvenile ovaries either mature into ovaries or undergo apoptosis to develop into testes. nih.govoup.comaimspress.com

Exposure to the prostaglandin D2 (PGD2) analogue BW-245C has been shown to influence this process. Studies have observed that BW-245C exposure induced the expression of the SRY-box containing gene 9a (sox9a), a gene associated with male sex differentiation, and resulted in male-biased sex ratios in zebrafish. nih.govoup.comresearchgate.netdiva-portal.org This suggests that PGD2, potentially acting through pathways influenced by its analogue BW-245C, can program the gonads towards the testis differentiation pathway. nih.govoup.com

Conversely, treatment with prostaglandin E2 (PGE2) has been linked to female-biased sex ratios, involving the activation of NFκB and the β-catenin pathway and inhibition of sox9. nih.govoup.com These findings highlight the potential involvement of prostaglandins, including those acting via receptors targeted by this compound, in the complex, likely polygenic, process of zebrafish gonadal differentiation. oup.com

Organ Protection and Injury Models

This compound has also been evaluated for its potential protective effects in models of organ injury, including the gastrointestinal tract and the liver.

Role in Gastrointestinal Mucosal Integrity (e.g., Colitis Models)

In models of colitis, the induction of inflammation leads to a rapid increase in prostaglandin D2 synthesis via cyclooxygenase-2. researchgate.net Prostaglandin D2 is thought to downregulate granulocyte infiltration into the colonic mucosa, likely through the DP receptor. researchgate.netphysiology.org

Administration of prostaglandin D2 or a DP receptor agonist like BW-245C has been shown to significantly reduce colonic granulocyte infiltration in experimental colitis models. researchgate.netphysiology.org This suggests a potential role for DP receptor activation, as mediated by compounds like BW-245C, in mitigating inflammation and preserving gastrointestinal mucosal integrity in the context of colitis. researchgate.netphysiology.org While the DP1 receptor is implicated, the interaction between different PGD2 receptors (DP1 and CRTH2/DP2) in the context of colitis is complex, with some studies suggesting opposing roles for these receptors in inflammation. aai.org

Evaluation in Models of Hepatic Necrosis

The cytoprotective effects of prostaglandins against noxious stimuli in the liver have led to investigations into the effects of prostaglandin analogues like this compound in animal models of severe liver failure. nih.gov

Studies using a galactosamine-induced hepatic necrosis model in rats evaluated the effects of prostacyclin (PGI2) and this compound. nih.gov While PGI2 demonstrated significant cytoprotection, assessed by reductions in blood Normotest, plasma aspartate aminotransferase, and lysosomal markers, and also reduced mortality when administered early, the effects of this compound in this specific model, particularly when administered later in the injury development, were not as pronounced in the cited abstracts. nih.gov However, the inclusion of this compound in these studies indicates its exploration as a potential hepatoprotective agent based on its prostaglandin-like activity. nih.govabmole.com

In Vivo Pharmacodynamics and Systemic Physiological Effects of Bw 245c

Comparative Species-Specific Responses

Studies have revealed notable differences in the pharmacological profile of BW 245C across various animal models and in humans, particularly concerning its effects on platelet aggregation and blood pressure.

Variability in Platelet Anti-aggregatory Potency Across Animal Models

The potency of this compound in inhibiting platelet aggregation demonstrates significant species variation. In human plasma in vitro, this compound was found to be 0.2 times as active as prostacyclin (PGI2) and 8 times as active as PGD2 in inhibiting platelet aggregation. researchgate.netresearchgate.net However, its activity was considerably weaker in rat and rabbit plasma, while being more potent in sheep and horse plasma. researchgate.netresearchgate.net

Quantitative comparisons of anti-aggregatory potency relative to PGI2 highlight this variability. In human platelets, this compound was approximately one hundred times more effective than in rat platelets when compared to PGE1. apexbt.comresearchgate.net Specifically, the IC50 for inhibiting ADP-induced human platelet aggregation was reported as 2.5 nM, while for rat platelet aggregation it was 250 nM. caymanchem.com Ex vivo studies following intravenous infusion showed more comparable relative activity to prostacyclin across rabbits, dogs, and monkeys, being 0.08, 0.04, and 0.05 times as active, respectively. researchgate.netresearchgate.net

Data on the relative anti-aggregatory potency of this compound compared to prostacyclin (PGI2) and PGE1 in different species are summarized in the table below:

SpeciesRelative Activity vs. PGI2 (in vitro/ex vivo)Relative Activity vs. PGD2 (in vitro)Relative Activity vs. PGE1 (in vitro)
Human0.2 (in vitro) researchgate.netresearchgate.net, ~0.2 (in vitro) researchgate.net8 (in vitro) researchgate.netresearchgate.net0.36 (in vitro) researchgate.net
RatWeakly active (in vitro) researchgate.netresearchgate.net-0.003 (in vitro) researchgate.net
RabbitWeakly active (in vitro) researchgate.netresearchgate.net, 0.08 (ex vivo) researchgate.netresearchgate.net--
SheepMore potent (in vitro) researchgate.netresearchgate.net--
HorseMore potent (in vitro) researchgate.netresearchgate.net--
Dog0.04 (ex vivo) researchgate.netresearchgate.net--
Monkey0.05 (ex vivo) researchgate.netresearchgate.net--

Differential Vasodepressor Activity Among Species

The vasodepressor activity of this compound also exhibits species-dependent variability. Its potency as a vasodepressor relative to prostacyclin was found to be 0.5 in anesthetized dogs, 0.1 in monkeys, 0.06 in rats, and less than 0.02 in rabbits. researchgate.netresearchgate.net

In the rabbit, this compound demonstrated selective platelet inhibition with minimal cardiovascular effects. researchgate.netresearchgate.net In contrast, in dogs and monkeys, this compound lowered blood pressure at doses that inhibited platelet aggregation. researchgate.netresearchgate.net Intravenous bolus injection of 250 µg/kg this compound in spontaneously hypertensive rats significantly lowered systolic and diastolic blood pressure by 23% and 34%, respectively. apexbt.comresearchgate.net

Systemic Hemodynamic Adjustments

In anesthetized rats, this compound dose-dependently reduced mean arterial pressure (MAP). nih.gov This hypotensive effect was primarily mediated through vasodilation of arterioles in skeletal muscle. nih.gov Blood flow increased in the forelimb skeletal muscle and skin, leading to decreased regional vascular resistance in these tissues. nih.gov Blood flow and vascular resistance in vital organs such as the brain, heart, lung, liver, stomach, and kidney were not significantly affected by this compound in these studies. nih.gov The vasodepressor action of this compound in rats appears to be mediated by DP1 receptors, although higher doses might involve other vascular receptors. capes.gov.brnih.gov

Assessment of Cardiovascular Parameters in Human Pharmacological Studies

In human pharmacological studies, intravenous administration of this compound in healthy male volunteers produced a progressive increase in heart rate and pulse pressure. nih.govnih.gov These cardiovascular changes were accompanied by a reduction in ex vivo platelet aggregation induced by submaximal concentrations of ADP. nih.govnih.gov

An oral administration study in healthy volunteers receiving single doses of 50 µg and 150 µg of this compound showed a slight but significant increase in heart rate at 75 minutes after dosing with both amounts. nih.gov Systolic and diastolic blood pressures remained unchanged in this oral administration study. nih.gov Platelet aggregation responses to ADP were significantly inhibited at 120 minutes after the 150 µg dose, while aggregation responses to collagen were significantly inhibited at 45 and 120 minutes after the 150 µg dose and at 120 minutes after the 50 µg dose. nih.gov Bleeding time was not altered by either oral dose of this compound. nih.gov

Considerations for Administration Regimens and Systemic Impact

The systemic impact of this compound can be influenced by the route and regimen of administration. Studies have shown that this compound is active when given by mouth in humans, exhibiting similar pharmacodynamic effects to prostacyclin but with a longer duration of action. nih.govnih.gov However, repeated oral doses sufficient to cause subjective effects did not inhibit platelet aggregation in one study. researchgate.net

The selective activation of DP1 receptors by agonists like this compound plays a key role in mediating their effects in various contexts, including potential effects on hemodynamic parameters and outcomes in conditions like stroke. guidetoimmunopharmacology.orgresearchgate.net The interaction of this compound with DP1 receptors is considered responsible for the observed species variation in its platelet and cardiovascular actions. researchgate.net

Comparative Studies and Analogues of Bw 245c

Pharmacological Comparison with Endogenous Prostaglandin (B15479496) D2

BW 245C is a potent and selective agonist for the D-type prostanoid 1 (DP1) receptor, exhibiting pharmacological properties that are both similar to and distinct from the endogenous ligand, Prostaglandin D2 (PGD2). While both compounds activate the DP1 receptor, their broader receptor activity and functional consequences can differ significantly.

PGD2, the natural ligand, activates both the DP1 and DP2 (also known as CRTH2) receptors, which often mediate opposing physiological effects. nih.govnih.gov In contrast, this compound is highly selective for the DP1 receptor. caymanchem.com This selectivity is a key differentiator in its pharmacological profile. For instance, in human platelets, both PGD2 and this compound inhibit aggregation by activating the DP1 receptor, which leads to the activation of adenylate cyclase and an increase in intracellular cyclic AMP (cAMP). nih.govnih.gov However, studies have shown this compound to be significantly more potent than PGD2 in this regard. In one study, this compound was found to be approximately eight times more active than PGD2 in inhibiting platelet aggregation in human plasma.

Structurally, while there are differences, this compound adopts a binding conformation similar to PGD2 within the DP1 receptor's binding pocket. The 2,5-dioxoimidazolidin (hydantoin) moiety of this compound effectively mimics the five-membered ring of PGD2. However, the flexible ω-chain of this compound, compared to the rigid chain of PGD2, contributes to its higher selectivity for the DP1 receptor over other prostanoid receptors like the EP1 and FP receptors.

While PGD2 demonstrates high activity on EP1 and FP receptors, this compound shows lower activity at these sites but higher activity at EP2 and EP4 receptors. This differential activity profile underscores the nuanced pharmacological distinctions between the synthetic analogue and the endogenous prostaglandin.

Table 1: Comparative Activity of this compound and PGD2

Feature This compound Prostaglandin D2 (PGD2)
Primary Receptor DP1 DP1 and DP2 (CRTH2)
Platelet Aggregation Potent Inhibitor (approx. 8x more active than PGD2) Inhibitor
Adenylate Cyclase Activator (via DP1) Activator (via DP1)
Selectivity Highly selective for DP1 Non-selective, acts on other prostanoid receptors

| Canine Colon Epithelium | Elicits only increases in short-circuit current | Produces both increases and decreases in short-circuit current |

Comparative Analysis with Other Synthetic Prostanoid Analogues

The pharmacological actions of this compound have been compared with other synthetic prostanoid analogues, particularly those interacting with prostacyclin (IP) receptors, such as iloprost (B1671730) and carbacyclin (B161070), due to overlapping effects like platelet inhibition and vasodilation.

In studies on human platelets, the activation of adenylate cyclase by this compound and PGD2 is qualitatively different from that of IP receptor agonists like carbacyclin and iloprost. nih.gov While the concentration-effect curves for the IP agonists are described by rectangular hyperbolae, the curves for this compound are biphasic, suggesting a more complex interaction mechanism that involves the DP1 receptor and potentially another uncharacterized mechanism. nih.gov

When compared to prostacyclin (epoprostenol), a potent vasodilator and inhibitor of platelet aggregation, the potency of this compound varies significantly across different species. In vitro, this compound was found to be 0.2 times as active as prostacyclin in inhibiting human platelet aggregation. Its potency as a vasodepressor agent also showed species-dependent variation, being 0.5 times as active as prostacyclin in dogs but less than 0.02 times as active in rabbits. This highlights the high degree of selectivity of this compound for platelet inhibition over cardiovascular effects in certain species. nih.gov

Structure-Activity Relationship Studies of this compound Analogues

The hydantoin (B18101) core of this compound is a critical structural feature for its activity, though modifications have been explored to understand the structure-activity relationship (SAR).

Research into hydantoin-based prostaglandin analogues has established several key principles. For instance, the relative stereochemistry at the C-8 and C-15 positions is crucial, with the more potent diastereoisomer of a cyclohexyl analogue of this compound having a specific configuration that corresponds to that found in natural prostaglandins (B1171923) like PGE1. rsc.org The biological activity resides in the (+)-enantiomer. rsc.org

Studies on analogues have revealed that not all components of the this compound structure are indispensable for its primary activity.

Rational Design of Modified Analogues for Enhanced Potency or Duration of Action

The rational design of this compound analogues has focused on modifying specific functional groups to probe their importance for receptor binding and activation. One such study involved the synthesis of the 5-desoxy analogue of this compound, an imidazolidin-2-one derivative. nih.gov This modification was designed to test the necessity of the 5-keto group within the hydantoin ring. The resulting compound was found to be approximately equipotent with this compound as an inhibitor of platelet aggregation. nih.gov This finding indicates that the 5-keto group is not essential for its platelet inhibitory activity, providing valuable insight for the design of future analogues with potentially simplified structures or altered physicochemical properties. nih.gov

General SAR studies on hydantoin-containing compounds, while not specific to DP1 agonists, suggest that the hydantoin ring itself is an important scaffold, particularly for compounds with shorter side chains. nih.gov The chirality and ring size of the core are often highly conserved for biological activity. researchgate.netnih.gov

Evaluation of Novel Analogues in Preclinical Models

The preclinical evaluation of hydantoin prostaglandin analogues has demonstrated their potent and selective inhibitory effects on platelet aggregation. rsc.org For example, the less polar diastereoisomer of a cyclohexyl analogue of this compound was found to be approximately 14 times more potent than PGE1 as an inhibitor of platelet aggregation in human platelet-rich plasma. rsc.org Furthermore, these compounds exhibited a desirable selectivity of action, causing less vasodilation than PGE1 in animal models. rsc.org This separation of anti-aggregatory and vasodilatory effects is a key objective in the development of therapeutic prostanoids.

Interaction Profiles with Specific Prostanoid Receptor Antagonists

The pharmacological profile of this compound has been further elucidated through the use of selective receptor antagonists. BW A868C is a potent and selective competitive antagonist of the DP1 receptor. caymanchem.com It is structurally related to this compound, also possessing a hydantoin core. caymanchem.com

In functional assays, BW A868C effectively antagonizes the effects of this compound at the DP1 receptor. On human platelets, BW A868C reverses the anti-aggregatory effects of this compound and blocks its activation of adenylate cyclase in a dose-dependent manner. nih.govcaymanchem.comnih.gov The antagonist shifts the concentration-effect curve of this compound, with a derived pKB value of approximately 9.11, indicating high antagonist potency. nih.gov Importantly, BW A868C shows high selectivity, having virtually no effect on other prostanoid receptors such as TP, IP, EP1, EP2, and FP at concentrations up to 1,000-fold its KB against DP1 agonists. nih.govcaymanchem.com

However, the antagonism is not universal across all tissues. In the canine colonic epithelium, the stimulant effects of this compound were not significantly inhibited by BW A868C, suggesting that in this specific tissue, the effects of this compound may be mediated by a different receptor, possibly an EP receptor. nih.gov This highlights the importance of using selective antagonists to characterize receptor-mediated effects in different biological systems.

Table 2: Antagonism of this compound by BW A868C

Preparation Effect of this compound Antagonism by BW A868C Implied Receptor
Human Platelets Inhibition of aggregation, Adenylate cyclase activation Yes (Competitive antagonism) DP1
Rabbit Saphenous Vein Relaxation Yes DP1

| Canine Colonic Epithelium | Increased short-circuit current | No significant inhibition | EP Receptor (suggested) |

Distinguishing this compound's Effects from those Mediated by other PGD2 Receptors (e.g., CRTH2/DP2)

A critical aspect of this compound's pharmacology is its ability to distinguish between the two PGD2 receptors, DP1 and CRTH2 (DP2). These two receptors are structurally unrelated and couple to different G-proteins, leading to distinct cellular responses. nih.gov DP1 activation typically leads to Gs coupling and increased cAMP levels, while CRTH2 couples to Gi, resulting in a decrease in cAMP and an increase in intracellular calcium. nih.govnih.gov

This compound is a selective agonist for the DP1 receptor and does not display appreciable affinity for the CRTH2 receptor. nih.gov This selectivity allows it to be used as a pharmacological tool to isolate and study DP1-mediated functions.

The functional consequences of this selectivity are profound. For example, PGD2-induced chemotaxis of Th2 lymphocytes, eosinophils, and basophils is mediated by CRTH2, an effect not mimicked by this compound. nih.gov Similarly, the selective CRTH2 agonist DK-PGD2 can elicit cellular responses that are not produced by this compound. In the canine colon, this compound only produced increases in short-circuit current (a DP1-like effect), whereas a CRTH2 selective agonist elicited only decreases. nih.gov This demonstrates the opposing functional roles of the two receptors in the same tissue.

Therefore, the effects of this compound, such as vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle, can be confidently attributed to the activation of the DP1 receptor pathway, distinct from the pro-inflammatory and chemotactic effects associated with the PGD2-CRTH2 axis.

Methodological Approaches in Bw 245c Research

In Vitro Experimental Systems

In vitro research on BW 245C has utilized a range of cell-based and biochemical models to elucidate its mechanisms of action at the cellular and molecular levels.

Cell Culture Models

Specific cell types have been used to investigate the physiological effects of this compound, revealing its targeted actions on various cellular functions.

Primary Fibroblasts: Research has employed cultured mouse lung primary fibroblasts and human fetal lung fibroblasts to study the effects of this compound on fibroproliferative processes. nih.gov In these models, the expression of mRNA for the D prostanoid (DP) receptor was detected, establishing them as relevant systems for studying the compound's activity. nih.gov

Endothelial Cells: The impact of this compound on vascular barrier function has been assessed using primary human microvascular endothelial cells from both dermal (HDMEC) and pulmonary (HPMEC) origins. researchgate.net These models are crucial for understanding the compound's role in modulating endothelial integrity.

Other Models (HEK293 cells, embryonic bovine tracheal cells, mast cells): The use of this compound in studies involving HEK293 cells, embryonic bovine tracheal cells, or mast cell cultures is not prominently documented in the reviewed scientific literature.

Biochemical Assays

Biochemical assays have been fundamental in defining the specific molecular targets and signaling pathways through which this compound exerts its effects.

Radioligand Binding Assays: These assays have been critical in demonstrating the selectivity of this compound. In studies using platelet membranes, this compound showed a high affinity and selectivity for prostaglandin (B15479496) D2 (PGD2) receptors. nih.gov Notably, binding to prostaglandin I2 (PGI2) or prostaglandin E2 (PGE2) receptors was not detectable, confirming its specificity. nih.gov

Adenylate Cyclase Activity Measurements: The functional consequence of receptor binding has been explored through adenylate cyclase activity assays. In glycerol-lysed human platelets, this compound was found to activate adenylate cyclase in a biphasic manner, a characteristic it shares with PGD2. This activation is qualitatively different from that induced by other prostaglandins (B1171923) like PGE2.

cAMP Accumulation and PKA Activity Assays: As adenylate cyclase catalyzes the formation of cyclic adenosine (B11128) monophosphate (cAMP), its activation by this compound is central to cAMP-mediated signaling. However, in studies on human pulmonary microvascular endothelial cells, the barrier-enhancing effects of this compound were found to be independent of adenylate cyclase or Protein Kinase A (PKA) inhibition, suggesting an alternative signaling mechanism in this cell type. researchgate.net

Functional Cell-Based Assays

A variety of functional assays have been used to characterize the physiological and pathological relevance of this compound's biochemical activities.

Platelet Aggregation Assays: One of the most extensively studied functions of this compound is its potent inhibition of platelet aggregation. nih.gov These assays, typically performed in platelet-rich plasma from various species, have demonstrated significant anti-aggregatory activity, which is mediated through PGD2 receptors. nih.govnih.gov A marked species variation in potency has been observed. nih.gov

Fibroblast Proliferation Assays: The anti-fibrotic potential of this compound has been investigated using fibroblast proliferation assays. In cultures of mouse and human lung fibroblasts, this compound was shown to inhibit both basal and transforming growth factor-beta (TGF-β)-induced proliferation. nih.gov

Collagen Secretion Assays: In the context of fibrosis research, studies have also examined the effect of this compound on collagen synthesis by fibroblasts. These investigations found that this compound did not affect collagen synthesis in mouse fibroblasts. nih.gov

Transendothelial Electrical Resistance (TEER) Measurements: To assess its impact on endothelial barrier function, TEER measurements have been employed. Using Electric Cell-substrate Impedance Sensing (ECIS), studies showed that this compound increases the electrical resistance of human dermal and pulmonary microvascular endothelial cell monolayers in a concentration-dependent manner, indicating an enhancement of the endothelial barrier. researchgate.net

Histamine (B1213489) Release Assays: The application of this compound in histamine release assays using mast cells or basophils has not been widely reported in the reviewed literature.

Table 1: In Vitro Potency of this compound in Platelet Aggregation Assays

SpeciesRelative Potency vs. Prostacyclin (PGI2)Relative Potency vs. PGD2Reference
Human0.2x as active8x as active nih.gov
RatWeakly activeParallel activity to PGD2 nih.gov
RabbitWeakly activeParallel activity to PGD2 nih.gov
SheepMore potentParallel activity to PGD2 nih.gov
HorseMore potentParallel activity to PGD2 nih.gov

In Vivo Animal Models

In vivo studies have been essential for understanding the systemic effects, efficacy, and species-specific responses to this compound in complex biological systems.

Rodent Models

Rodent models have been pivotal in exploring the therapeutic potential of this compound in various disease contexts, from metabolic disorders to fibrotic diseases.

Genetically Modified Mice: To investigate the role of this compound in metabolic disease, Apolipoprotein E-deficient (ApoE-/-) mice were used as a model of diet-induced obesity. In these mice, this compound administration inhibited weight gain, reduced food intake, and imparted beneficial cardiometabolic effects.

Spontaneously Hypertensive Rats (SHR): The cardiovascular effects of this compound have been studied in the SHR model, a well-established model of human essential hypertension. In these animals, intravenous administration of this compound was shown to significantly lower both systolic and diastolic blood pressure. nih.gov

Models of Pulmonary Fibrosis: The bleomycin-induced lung fibrosis model in C57BL/6 mice has been used to evaluate the anti-fibrotic properties of this compound. In this model, repeated administration of the compound significantly reduced the recruitment of inflammatory cells and the accumulation of collagen in the lungs. nih.gov

Models of Obesity: As noted, the ApoE-/- mouse model on a high-fat diet demonstrated that DP1 receptor agonism with this compound could inhibit diet-induced weight gain.

Other Rat Models: The general hemodynamic effects of this compound were assessed in anaesthetized rats. The compound was found to cause a dose-dependent reduction in mean arterial pressure, an effect mediated primarily through the vasodilation of arterioles in skeletal muscle. nih.gov

Models of Stroke and Colitis: Research specifically investigating the effects of this compound in animal models of stroke or colitis is not extensively covered in the reviewed scientific literature.

Table 2: Summary of this compound Research in In Vivo Rodent Models

Model TypeSpecies/StrainKey Research Findings with this compoundReference
ObesityApoE-/- MiceInhibited high-fat diet-induced weight gain and reduced food intake.
HypertensionSpontaneously Hypertensive Rat (SHR)Lowered systolic and diastolic blood pressure following intravenous injection. nih.gov
Pulmonary FibrosisC57BL/6 Mice (Bleomycin-induced)Decreased inflammatory cell recruitment and collagen accumulation in the lung. nih.gov
HemodynamicsRat (Anaesthetized)Induced dose-dependent hypotension via vasodilation in skeletal muscle. nih.gov

Non-Rodent Models

Studies in non-rodent species have provided comparative data on the cardiovascular and platelet-inhibiting effects of this compound, highlighting important species-specific differences.

Rabbits: In rabbits, this compound was evaluated for its ability to inhibit platelet aggregation ex vivo and for its ocular hypotensive effects. nih.govnih.gov

Dogs: The compound's vasodepressor activity and its effects on platelet aggregation were studied in anaesthetized dogs. nih.gov Additionally, its effects on the canine colonic epithelium were investigated in vitro. nih.gov

Monkeys: The vasodepressor and anti-platelet aggregation effects of this compound have also been assessed in monkeys. nih.gov

Guinea Pigs and Zebrafish: The use of guinea pig or zebrafish models in the research of this compound is not well-documented in the reviewed scientific literature.

Table 3: Summary of this compound Research in In Vivo Non-Rodent Models

SpeciesSystem/AssayKey Research Findings with this compoundReference
RabbitPlatelet Aggregation (ex vivo)Inhibited platelet aggregation. nih.govnih.gov
DogCardiovascular / Platelet AggregationExhibited vasodepressor and anti-aggregating activities. nih.gov
MonkeyCardiovascular / Platelet AggregationDemonstrated vasodepressor and anti-aggregating properties. nih.gov

Compound Reference Table

Advanced Techniques for Physiological and Pathological Outcome Assessment

In the investigation of the chemical compound this compound, a variety of sophisticated methodological approaches are employed to assess its physiological effects and potential pathological outcomes. These techniques are crucial for understanding the compound's mechanism of action and its impact on various biological systems.

Cerebral Blood Flow Imaging

Laser-Doppler flowmetry is a key technique utilized to monitor cerebral blood flow (CBF), particularly in preclinical models of stroke. nih.gov In studies involving middle cerebral artery occlusion in mice, this method allows for continuous monitoring of blood flow in the peri-infarct and core ischemic regions. nih.gov This provides valuable data on how this compound may modulate blood flow during and after an ischemic event. nih.gov Another method employed to determine regional blood flow is the radionuclide-labelled microsphere technique. nih.gov This approach has been used in anesthetized rats to assess the effect of this compound on blood flow in various organs, including the brain. nih.gov While one study using this method did not find a significant alteration in cerebral blood flow, it demonstrated dose-dependent effects on other regional vascular beds. nih.gov

Interactive Data Table: Effect of this compound on Regional Vascular Resistance (RVR) in Rats

Treatment Group Dose (µg/kg) Skeletal Muscle RVR (% of baseline) Skin RVR (% of baseline)
Vehicle - - -
This compound 0.3 -6 ± 13 -29 ± 8
This compound 3 -53 ± 11* -55 ± 8*
This compound 30 -68 ± 6* -30 ± 16

*P<0.05 vs vehicle treatment. Data is expressed as mean ± SEM. nih.gov

Brain Infarct Volume Determination

Following an induced stroke in animal models, the extent of brain injury is a critical outcome measure. The determination of brain infarct volume is, therefore, a standard procedure in studies investigating the neuroprotective potential of compounds like this compound. nih.gov One study reported that treatment with this compound significantly lowered the infarction volume in wild-type mice subjected to middle cerebral artery occlusion. nih.gov A strong correlation was observed between the reduction in infarct volume and the improvement in cerebral blood flow in the peri-infarct area. researchgate.net

Interactive Data Table: Effect of this compound on Infarct Volume in Mice

Treatment Group Infarct Volume (%)
Control 51.2 ± 7.1
Vehicle 52.7 ± 8.6
This compound (0.2mg/kg) 38.7 ± 8.1*

*P<0.05 compared to control and vehicle groups. Data is expressed as mean ± SEM. researchgate.net

Inflammatory Cell Counting

The anti-inflammatory properties of this compound have been investigated in models of lung injury. In a study using bleomycin-treated mice, the administration of this compound led to a significant decrease in the recruitment of inflammatory cells to the lungs. nih.gov This is typically assessed by collecting bronchoalveolar lavage fluid and performing differential cell counts to quantify the numbers of various inflammatory cells, such as neutrophils, macrophages, and lymphocytes. nih.gov

Collagen Content Quantification

In the same model of bleomycin-induced lung fibrosis, the effect of this compound on collagen accumulation is a key pathological outcome. nih.gov The quantification of collagen content is a measure of the extent of fibrosis. Research has shown that repeated administration of this compound significantly decreases collagen accumulation in the lungs of these mice. nih.gov This is often determined using biochemical assays, such as the Sircol collagen assay, on lung tissue homogenates. nih.gov

Myeloperoxidase Activity Measurement

Myeloperoxidase (MPO) is an enzyme that is abundant in neutrophils, and its activity is often used as a biochemical marker for neutrophil infiltration into tissues during inflammation. nih.gov In the context of this compound research, particularly in studies investigating its anti-inflammatory effects, the measurement of MPO activity in tissue homogenates would be a relevant methodological approach. mdpi.com This is typically performed using colorimetric assays where the MPO-catalyzed reaction of a substrate results in a colored product that can be quantified spectrophotometrically. bio-techne.com

Intraocular Pressure Monitoring

The effect of this compound on intraocular pressure (IOP) has been studied in human volunteers. nih.gov In these studies, topical application of this compound was assessed for its ability to modulate IOP. The monitoring of IOP is a critical component of this research, providing direct evidence of the compound's physiological effects in the eye. nih.gov

Human Translational Research Methodologies

Translating preclinical findings to human applications requires rigorous methodological approaches in clinical studies. For this compound, this has involved the assessment of its physiological effects and the identification of potential pharmacodynamic biomarkers in human subjects.

Assessment of Pharmacodynamic Biomarkers and Physiological Responses

In a double-blind, randomized, placebo-controlled study, the effects of repeated oral doses of this compound were investigated in healthy male volunteers. nih.gov A range of physiological responses were monitored to assess the compound's activity in humans. These included subjective measures such as headache, facial flushing, nasal stuffiness, and abdominal discomfort. nih.gov Objective physiological parameters were also systematically recorded, including heart rate, blood pressure, and electrocardiogram (ECG) measurements to assess cardiac function. nih.gov

Furthermore, platelet aggregation responses to adenosine diphosphate (B83284) (ADP) were measured as a potential pharmacodynamic biomarker of this compound's effect. nih.gov Although in this particular study, repeated oral doses of this compound that were sufficient to cause subjective side effects did not result in a significant inhibition of platelet aggregation. nih.gov

Interactive Data Table: Physiological Responses to Oral this compound in Healthy Volunteers

Parameter This compound Effect Placebo Effect Significance
Headache Score (Day 3) Increased No significant change p < 0.05
Headache Score (Day 5) Increased No significant change p < 0.05
Heart Rate (1h post-dose) Increased No significant change p < 0.05
Pre-ejection Period (1h post-dose) Shortened No significant change p < 0.05
Platelet Aggregation No significant difference No significant difference Not Significant

nih.gov

Future Directions and Emerging Research Avenues for Bw 245c Studies

Elucidation of Novel or Uncharacterized Molecular Mechanisms of Action

Recent structural and functional studies have significantly advanced our understanding of how BW 245C interacts with and activates the DP1 receptor. High-resolution cryo-electron microscopy (cryo-EM) structures of the human DP1 receptor in complex with this compound have revealed an unconventional activation mechanism that deviates from the classical "toggle switch" model seen in many Class A G protein-coupled receptors (GPCRs). pnas.org This discovery opens up new avenues for investigating the nuanced signaling pathways modulated by this compound.

Key areas for future investigation include:

Atypical G Protein Coupling: While this compound is known to primarily couple to the stimulatory G protein (Gs) to increase intracellular cAMP levels, the full spectrum of its G protein interactions remains to be elucidated. pnas.org Future studies could explore potential coupling to other G protein subtypes and the downstream consequences of such interactions.

Biased Agonism: Investigating whether this compound exhibits biased agonism, preferentially activating certain signaling pathways over others, could reveal more specific functional outcomes. This could lead to the design of new agonists with more targeted therapeutic effects.

Cross-talk with other Receptors: Research has shown that this compound displays higher activity on EP2 and EP4 receptors compared to PGD2, suggesting potential cross-reactivity. pnas.org Further exploration of these off-target effects is crucial for a comprehensive understanding of its pharmacological profile. In some experimental systems, the effects of this compound appear to involve EP receptors, highlighting the complexity of its in-vivo actions. nih.gov

Uncharacterized Mechanisms in Platelets: Early studies indicated that this compound activates adenylate cyclase in human platelets through the DP receptor and another, as yet uncharacterized, mechanism. nih.gov Further investigation into this secondary mechanism is warranted.

Exploration of Untapped Therapeutic Potential in Emerging Disease Areas

While the role of DP1 agonism in allergic and inflammatory responses is well-documented, emerging research suggests that this compound may have therapeutic utility in a broader range of diseases. cas.cn

Pulmonary Fibrosis: Preclinical studies have demonstrated that this compound can inhibit fibroblast proliferation and reduce collagen accumulation in a mouse model of bleomycin-induced lung fibrosis. nih.gov These findings suggest that DP1 activation could be a novel therapeutic target for fibroproliferative lung diseases. nih.gov

Intestinal Barrier Function: Recent findings indicate that pharmacological stimulation of the DP1 receptor with this compound can reduce intestinal permeability by stimulating mucus secretion. nih.gov This suggests a potential therapeutic role for DP1 agonists in conditions characterized by a compromised intestinal barrier, such as inflammatory bowel disease and food allergies. nih.gov

Viral Infections and Immuno-oncology: Intriguingly, activation of the DP1 receptor has been shown to have dual effects in the context of viral infections. While it can initially promote innate immunity and viral clearance, prolonged activation may lead to an overexuberant inflammatory response. nih.gov This complex role suggests that DP1 agonists like this compound could be beneficial in disease settings where immunity is suppressed, such as in certain cancers. nih.gov

Eosinophilic Diseases: this compound has been shown to prolong the survival of eosinophils by inhibiting the intrinsic apoptotic cascade. nih.gov This suggests that targeting the DP1 receptor could be a therapeutic strategy in eosinophilic diseases. nih.gov

Development of Advanced Preclinical Models for Translational Research

To better predict the clinical efficacy of this compound and next-generation DP1 agonists, the development and utilization of more sophisticated preclinical models are essential.

Humanized Mouse Models: The creation of "humanized mice" with a functional human immune system can provide more accurate modeling of human immune responses to DP1 agonists. mdpi.com

Organ-on-a-Chip Models: Microphysiological systems, such as gut-liver-on-a-chip models, can offer a more physiologically relevant in vitro platform to study the effects of this compound on complex multi-organ interactions. mdpi.comnih.gov These models can help in assessing both efficacy and potential toxicity with greater accuracy than traditional 2D cell cultures. researchgate.net

Patient-Derived Organoids: The use of tumor organoids and other patient-derived 3D culture systems can help preserve the genetic and phenotypic heterogeneity of human diseases, providing a more personalized approach to preclinical testing. nih.gov

Integration of this compound Studies within Multi-Omics and Systems Biology Frameworks

A systems-level understanding of the biological effects of this compound can be achieved by integrating multi-omics data.

Transcriptomics, Proteomics, and Metabolomics: Analyzing the changes in gene expression, protein levels, and metabolite profiles in response to this compound treatment can provide a comprehensive view of the perturbed biological pathways. mdpi.com

Network Analysis: Integrating these multi-omics datasets can help in constructing gene regulatory and protein-protein interaction networks to identify key nodes and pathways modulated by this compound. nih.gov

Biomarker Discovery: A multi-omics approach can facilitate the discovery of predictive biomarkers for treatment response, enabling patient stratification in future clinical trials. mdpi.com

Rational Design and Synthesis of Next-Generation DP1 Receptor Agonists with Improved Pharmacological Profiles

The detailed structural information of this compound bound to the DP1 receptor provides a solid foundation for the rational design of new and improved agonists. pnas.orgnih.gov

Structure-Activity Relationship (SAR) Studies: Computational modeling and QSAR studies can be employed to explore the interactions between potential ligands and the DP1 receptor, guiding the synthesis of molecules with enhanced potency and selectivity. plos.org

Targeting Specific Conformations: The unique activation mechanism of the DP1 receptor suggests that it may be possible to design agonists that stabilize specific active conformations of the receptor, leading to more tailored signaling outcomes.

Improved Pharmacokinetic Properties: Future drug design efforts will also focus on optimizing the pharmacokinetic profiles of new DP1 agonists to enhance their in vivo stability and half-life. nih.gov

Strategies for Translating Preclinical Findings to Clinical Investigations

The successful translation of promising preclinical findings for this compound and its analogs into the clinic requires a robust and well-defined strategy.

Rigorous Preclinical Study Design: Ensuring that preclinical studies are meticulously designed and conducted under standardized conditions is crucial to reduce the high failure rate of drug candidates in clinical trials. nih.gov

Biomarker-Informed Development: The identification and validation of translatable biomarkers in preclinical models that can be monitored in clinical trials will be critical for assessing target engagement and therapeutic response. precisionformedicine.com

Model-Informed Drug Development (MIDD): Utilizing a range of modeling approaches, such as physiologically-based pharmacokinetic (PBPK) and quantitative systems pharmacology (QSP) modeling, can help in optimizing first-in-human study design and dose selection. certara.com

Early Collaboration: Fostering close collaboration between preclinical and clinical research teams from the early stages of development is essential to ensure a smooth transition from bench to bedside. precisionformedicine.com

Q & A

Q. What is the molecular mechanism of BW 245C as a DP receptor agonist, and how does its selectivity compare to other prostanoid receptor ligands?

this compound is a synthetic agonist selective for the prostaglandin D2 (PGD2) DP1 receptor, with minimal cross-reactivity to other prostanoid receptors (EP, FP, IP, TP) . Its selectivity is demonstrated by competitive binding assays using isolated human platelet membranes, where it exhibits a Ki value of 0.9 nM for DP1 receptors, significantly lower than for other subtypes . To confirm receptor specificity, researchers should co-administer selective antagonists like BW A868C (DP1 antagonist) and compare responses in tissues expressing DP1 vs. non-target receptors (e.g., EP2 in uterine artery studies) .

Q. How is this compound utilized in platelet aggregation studies, and what methodological controls are critical for interpreting IC50 values?

this compound inhibits ADP-induced platelet aggregation with species-dependent potency (IC50 = 2.5 nM in humans vs. 250 nM in rats) . Standard protocols involve pre-incubating platelet-rich plasma with this compound prior to ADP stimulation, using light transmission aggregometry. Critical controls include:

  • Parallel assays with PGI2 (IP agonist) to distinguish DP1-specific effects.
  • Validation of platelet viability via calcium ionophore-induced aggregation.
  • Normalization of IC50 values against baseline cAMP levels, as DP1 activation elevates cAMP, a key anti-aggregatory mediator .

Q. What experimental models are appropriate for assessing this compound's dose-response effects on vascular tone?

Isolated vascular preparations (e.g., rat aortic rings or human uterine arteries) are used to measure contractile/relaxant responses. This compound typically induces vasodilation in DP1-expressing vessels, quantified via myography. Key parameters include:

  • EC50 values derived from cumulative concentration-response curves.
  • Co-treatment with nitric oxide synthase (NOS) inhibitors (e.g., L-NAME) to isolate cAMP/PKA-mediated pathways .
  • Cross-validation with DP1 knockout models to confirm receptor dependency .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro potency (ECR values) and in vivo hemodynamic responses of this compound?

reports high ECR values (e.g., 181 for this compound in rat aortic smooth muscle), suggesting weak efficacy in vitro, while in vivo studies show potent hypotensive effects at 0.1–200 µg/kg . This discrepancy may arise from:

  • Tissue-specific receptor density or coupling efficiency (e.g., DP1-Gs vs. DP1-Gq pathways).
  • Metabolic stability in vivo (e.g., plasma protein binding or hepatic clearance). Methodological solutions include:
  • Parallel assays in primary cells vs. transfected cell lines.
  • Pharmacokinetic profiling (Cmax, T½) to correlate plasma concentrations with physiological responses .

Q. What experimental designs elucidate this compound's biphasic role in immune cell regulation, such as suppressing B-lymphocytes while potentiating inflammation resolution?

shows this compound reduces B-cell counts in knockout models but may enhance pro-resolving mediators in wild-type contexts. To dissect this duality:

  • Use time-course flow cytometry to track B-cell apoptosis vs. proliferation (e.g., Annexin V/PI staining) .
  • Combine this compound with cyclooxygenase inhibitors (e.g., indomethacin) to block endogenous prostaglandin synthesis.
  • Measure cytokine profiles (IL-10, TGF-β) in co-cultures of B-cells and macrophages to assess immunomodulatory crosstalk .

Q. How does this compound influence thromboxane A2 (TP) receptor signaling, and what are the implications for experimental design in calcium flux assays?

demonstrates that this compound pre-treatment desensitizes TP receptor-mediated calcium mobilization in cells co-expressing DP1 and TP receptors. To study this cross-talk:

  • Perform sequential agonist challenges (this compound → U46619) while monitoring intracellular Ca2+ via Fura-2 AM fluorescence .
  • Quantify receptor internalization via immunofluorescence or biotinylation assays.
  • Use siRNA knockdown of DP1 to confirm its role in TP receptor desensitization .

Q. What statistical approaches are optimal for analyzing this compound's nonlinear dose-response relationships in preclinical models?

Nonlinear regression (e.g., sigmoidal curve fitting) is standard for dose-response data, but advanced methods include:

  • Hierarchical Bayesian modeling : Accounts for inter-animal variability in in vivo blood pressure studies .
  • Bootstrapping : Generates 95% confidence intervals for EC50/IC50 values, critical when comparing potency across species .
  • ANOVA with post-hoc correction : For multi-group comparisons (e.g., wild-type vs. DP1-KO mice) .

Methodological Best Practices

  • Replication and Transparency : Document experimental protocols in detail (e.g., agonist incubation times, buffer compositions) to enable replication .
  • Negative Controls : Include vehicle-only groups and DP1 antagonists to rule out off-target effects .
  • Data Reporting : Disclose raw data, outlier exclusion criteria, and alternative interpretations per research integrity guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.